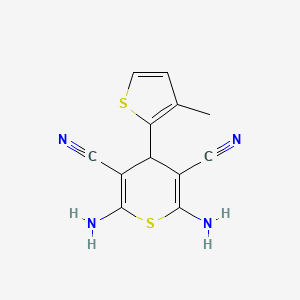

![molecular formula C24H21ClFN3OS B4621686 N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4621686.png)

N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide

Übersicht

Beschreibung

This compound belongs to a class of molecules known for their potential in various fields of chemistry and pharmacology due to the presence of multiple functional groups and heterocycles that can interact in diverse chemical environments. Such compounds are often explored for their biological activities and chemical reactivity, offering insights into novel chemical synthesis methods and applications in material science.

Synthesis Analysis

The synthesis of complex molecules such as this one typically involves multi-step reactions, starting from basic building blocks. For instance, compounds with similar structures have been synthesized through condensation reactions, employing Schiff base formation as a key step (Yathirajan et al., 2007). These procedures often require precise control of reaction conditions to achieve the desired product with high purity and yield.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray crystallography, demonstrating the planarity of the molecule and the presence of hydrogen bonding that stabilizes the crystal structure (H. Yathirajan, B. Narayana, K. Sunil, B. Sarojini, & Michael Bolte, 2007). Such analyses are crucial for understanding the compound's reactivity and interactions.

Chemical Reactions and Properties

Chemical properties of this compound would be influenced by its functional groups, including the Schiff base linkage, thiophene ring, and substituted indole moiety. These groups participate in various reactions, such as nucleophilic substitutions and electrophilic additions. The fluorine and chlorine substituents can also affect the compound's reactivity, making it a subject of interest for studying organometallic reactions and coordination chemistry.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined by the molecular structure and intermolecular forces. Compounds with similar architecture show distinct crystalline packing patterns influenced by hydrogen bonding and π-π interactions, affecting their solubility and thermal stability (Quoc et al., 2019).

Chemical Properties Analysis

The chemical behavior of such compounds can be explored through spectroscopic methods (IR, NMR, MS) and theoretical calculations to predict reactivity patterns. For example, studies on related molecules have focused on their potential interactions with biological targets, leveraging the structural features for specific binding affinity, which sheds light on the compound's chemical properties in biological systems (Karrouchi et al., 2021).

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes and Detection Methods

One notable application area for compounds with structural similarities to "N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide" is in the development of fluorescent probes. For instance, methylene blue-based near-infrared fluorescent probes have been designed for the detection of nitroreductase, an enzyme implicated in various biological processes and disease states, including cancer and bacterial infections (Jungeun Bae et al., 2015). These probes are activated by the enzyme, releasing an active fluorophore, showcasing the potential of structurally complex hydrazides for biochemical sensing applications.

Antimicrobial and Anticancer Applications

Compounds structurally related to "N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide" have been investigated for their antimicrobial and anticancer activities. For example, derivatives of 4-fluorobenzoic acid hydrazide have shown significant inhibitory activity against Mycobacterium tuberculosis, indicating potential applications in antituberculosis drug development (B. Koçyiğit-Kaymakçıoğlu et al., 2009). Additionally, novel N-benzyl aplysinopsin analogs, including those with benzylidene-imidazolidinone and -thiazolidinone moieties, have been synthesized and screened for cytotoxicity against a panel of human tumor cell lines, identifying leads for further antitumor agent development (Narsimha R Penthala et al., 2011)

Nonlinear Optical Properties

Another area of application is in the investigation of the nonlinear optical (NLO) properties of hydrazones. Studies have explored the NLO properties of various hydrazones, indicating their potential use in optical device applications such as optical limiters and optical switches. These compounds show promise due to their significant optical power limiting behavior, making them candidates for use in technologies requiring control of light propagation (K. Naseema et al., 2010).

Synthesis of N-Heterocycles

Furthermore, N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide and related compounds can be utilized as synthons in the construction of N-heterocycles, which are core structures in many pharmaceuticals and organic materials. Through intramolecular cyclization and subsequent transformations, these compounds provide access to diverse heterocyclic frameworks with potential biological activity or material properties (Guanyinsheng Qiu et al., 2016).

Eigenschaften

IUPAC Name |

N-[(E)-[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]methylideneamino]-5-propan-2-ylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFN3OS/c1-15(2)23-10-16(14-31-23)24(30)28-27-11-17-12-29(22-9-4-3-6-18(17)22)13-19-20(25)7-5-8-21(19)26/h3-12,14-15H,13H2,1-2H3,(H,28,30)/b27-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSIHKPIJXXIKC-LUOAPIJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CS1)C(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=CS1)C(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

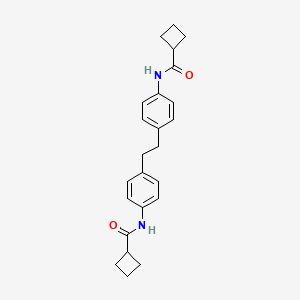

![methyl 2-({[2-(mesitylsulfonyl)hydrazino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4621603.png)

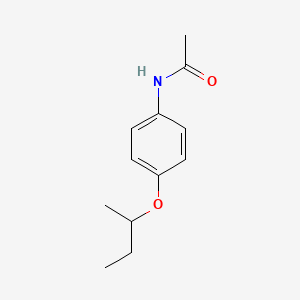

![N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4621610.png)

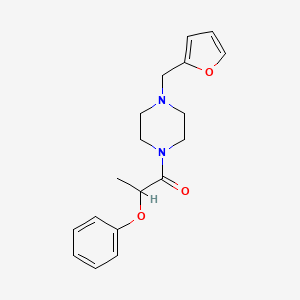

![methyl 7-cyclopropyl-3-(4-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621650.png)

![methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621658.png)

![1-{2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4621659.png)

![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)

![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4621681.png)

![N-(2,5-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621691.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621701.png)

![methyl 6-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4621709.png)